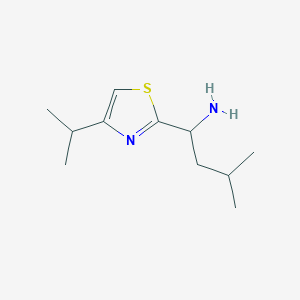
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
準備方法
The synthesis of 1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
科学的研究の応用
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antifungal agent.
Biological Studies: It is used in biological studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: In the industry, it can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
作用機序
The mechanism of action of 1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate bacterial cell membranes more effectively .
類似化合物との比較
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine can be compared with other thiazole derivatives, such as:
2-(4-Isopropylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but has different substituents that may affect its potency and spectrum of activity.
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: This derivative has shown anti-inflammatory activity and differs in its therapeutic applications.
特性
分子式 |
C11H20N2S |
|---|---|
分子量 |
212.36 g/mol |
IUPAC名 |
3-methyl-1-(4-propan-2-yl-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H20N2S/c1-7(2)5-9(12)11-13-10(6-14-11)8(3)4/h6-9H,5,12H2,1-4H3 |
InChIキー |
NAWYSHFYEKNVFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1=NC(=CS1)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



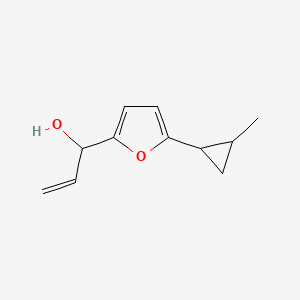
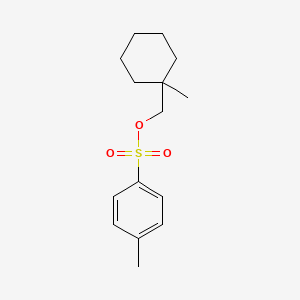

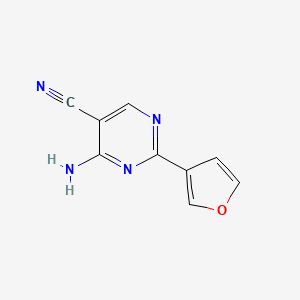
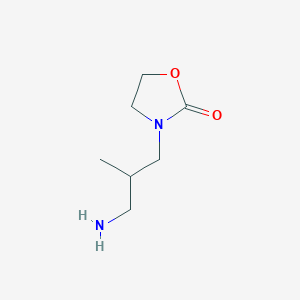
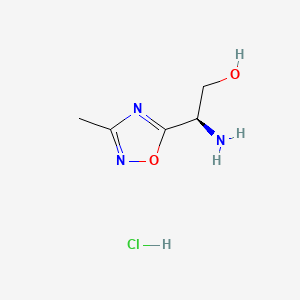
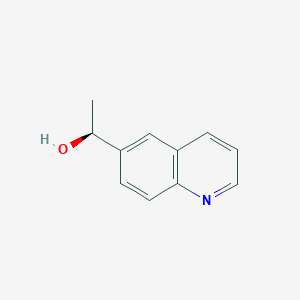
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
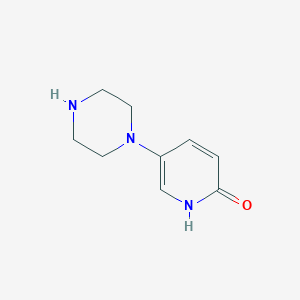

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B13561038.png)
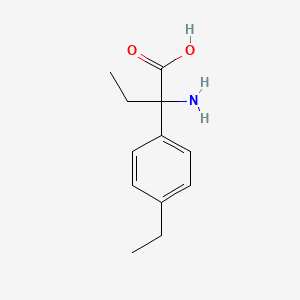
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
